molecular formula C14H24N2O2 B3048990 1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone CAS No. 18932-64-4

1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone

Cat. No. B3048990
CAS RN: 18932-64-4
M. Wt: 252.35 g/mol
InChI Key: NSFRPXZLYNUAHL-UHFFFAOYSA-N
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Description

1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanone is a chemical compound with the CAS Number: 18932-64-4 and a molecular weight of 252.36 . Its IUPAC name is 1,1’-([4,4’-bipiperidine]-1,1’-diyl)bis(ethan-1-one) . It is a yellow to brown solid at room temperature .


Molecular Structure Analysis

The InChI code for 1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanone is 1S/C14H24N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h13-14H,3-10H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

1,1’-(4,4’-Bipiperidine-1,1’-diyl)diethanone is a yellow to brown solid at room temperature .

Safety and Hazards

This compound has several hazard statements associated with it: H302, H315, and H319 . These codes indicate that it is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319) . Therefore, it should be handled with care.

properties

IUPAC Name

1-[4-(1-acetylpiperidin-4-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-11(17)15-7-3-13(4-8-15)14-5-9-16(10-6-14)12(2)18/h13-14H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFRPXZLYNUAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10332541
Record name 4,4'-Bipiperidine, 1,1'-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1'-(4,4'-Bipiperidine-1,1'-diyl)diethanone

CAS RN

18932-64-4
Record name 4,4'-Bipiperidine, 1,1'-diacetyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10332541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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